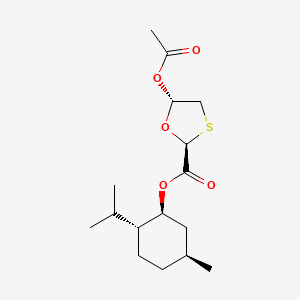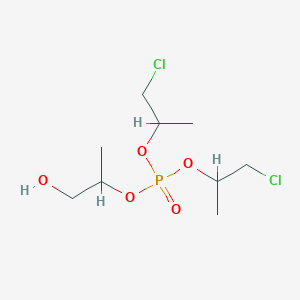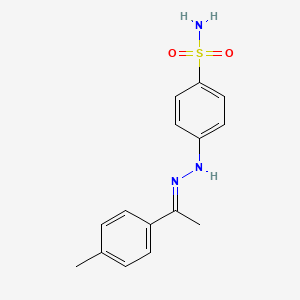
タウロウルソデオキシコール酸-3-O-β-グルクロン酸二カリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a derivative of tauroursodeoxycholic acid, a bile acid conjugate known for its hydrophilic properties and therapeutic potential. This compound is particularly noted for its anti-apoptotic and neuroprotective activities, making it a subject of interest in various scientific research fields .
科学的研究の応用
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and potential modifications.
Biology: Investigated for its role in cellular processes, particularly in apoptosis and oxidative stress.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, liver disorders, and metabolic conditions.
Industry: Utilized in the development of pharmaceuticals and as a component in biochemical assays.
作用機序
Target of Action
Tauroursodeoxycholic Acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the endoplasmic reticulum (ER) and mitochondria within cells . These organelles play crucial roles in maintaining protein homeostasis and regulating cell apoptosis .
Mode of Action
TUDCA exerts its effects through several mechanisms. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux from the ER .
Biochemical Pathways
TUDCA influences several biochemical pathways. It also acts as a chemical chaperone to maintain the stability and correct folding of proteins . Furthermore, it has anti-neuroinflammatory action .
Pharmacokinetics
It is known that tudca is a highly hydrophilic compound , which suggests it may have good bioavailability
Result of Action
The result of TUDCA’s action is multifaceted. It has shown important anti-apoptotic and neuroprotective activities, suggesting its potential therapeutic use in neurodegenerative diseases . It has been found to protect nerves by regulating cell apoptosis . Furthermore, it has been shown to be safe and a potential disease-modifier in amyotrophic lateral sclerosis (ALS) .
生化学分析
Biochemical Properties
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt plays a significant role in biochemical reactions, particularly in the inhibition of human cholangiocarcinoma growth. It interacts with various enzymes and proteins, including calcium ions, protein kinase C, and mitogen-activated protein kinase-dependent pathways . These interactions are crucial for its function in inhibiting cancer cell growth and promoting cellular health.
Molecular Mechanism
The molecular mechanism of Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt involves its binding interactions with biomolecules, enzyme inhibition, and activation. It binds to specific receptors and enzymes, modulating their activity to exert its effects. The compound’s ability to inhibit protein kinase C and activate mitogen-activated protein kinase pathways plays a crucial role in its anti-cancer properties . Furthermore, it influences gene expression by regulating transcription factors and other gene regulatory proteins.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography. Quality control measures are implemented to ensure the consistency and efficacy of the compound .
化学反応の分析
Types of Reactions
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, affecting the compound’s activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more stable forms of the compound .
類似化合物との比較
Similar Compounds
Ursodeoxycholic Acid: Another bile acid conjugate with similar therapeutic properties but lower hydrophilicity.
Sodium Tauroursodeoxycholate: A sodium salt form with comparable efficacy but different solubility and stability profiles.
Uniqueness
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt stands out due to its enhanced hydrophilicity and stability, making it more effective in certain therapeutic applications. Its unique structure allows for better interaction with molecular targets, providing superior anti-apoptotic and neuroprotective effects .
特性
CAS番号 |
75672-32-1 |
|---|---|
分子式 |
C₃₂H₅₁K₂NO₁₂S |
分子量 |
752.01 |
同義語 |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7β)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)

![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)




